molecular formula C6H3N3O2S B175626 5-Nitro-2,1,3-benzothiadiazole CAS No. 16252-88-3

5-Nitro-2,1,3-benzothiadiazole

Cat. No. B175626
CAS RN: 16252-88-3
M. Wt: 181.17 g/mol
InChI Key: BXZPSERJJMAPSV-UHFFFAOYSA-N
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Patent
US06632829B2

Procedure details

To a solution of 5-nitrobenzo-2,1,3-thiadiazole in a mixture of dioxane (22 mL) and ethanol (22 mL) at RT added solid SnCl2 followed by addition of water (1 mL). The reaction mixture was warmed up to 50° C. and stirred for 10 min, cooled to RT, concentrated and partitioned between ethyl acetate/1 N NaOH. The organic layer was washed with 1N NaOH, water, brine, dried over MgSO4 and charcoal. Evaporation of the solvent gave 5-aminobenzo-2,1,3-thiadiazole as a yellow powder (3.0 g, 88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]2=[N:8][S:9][N:10]=[C:6]2[CH:5]=1)([O-])=O.Cl[Sn]Cl.O>O1CCOCC1.C(O)C>[NH2:1][C:4]1[CH:12]=[CH:11][C:7]2=[N:8][S:9][N:10]=[C:6]2[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2C(=NSN2)C=C1
Name
Quantity
22 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn]Cl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate/1 N NaOH
WASH
Type
WASH
Details
The organic layer was washed with 1N NaOH, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 and charcoal
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=CC=2C(=NSN2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.